molecular formula C10H13BF3NO3 B14779358 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole

Cat. No.: B14779358
M. Wt: 263.02 g/mol
InChI Key: XPDQCFWHXMRZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole is a boronic ester-functionalized heterocyclic compound. Its structure comprises an oxazole core substituted at the 2-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and at the 4-position with a trifluoromethyl (-CF₃) group. The pinacol boronate ester enhances its stability and utility in Suzuki-Miyaura cross-coupling reactions, while the electron-withdrawing -CF₃ group modulates electronic properties and steric effects, making it valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H13BF3NO3

Molecular Weight

263.02 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-oxazole

InChI

InChI=1S/C10H13BF3NO3/c1-8(2)9(3,4)18-11(17-8)7-15-6(5-16-7)10(12,13)14/h5H,1-4H3

InChI Key

XPDQCFWHXMRZAY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CO2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the boronate ester group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. Subsequently, the boronate ester group is introduced through a reaction with a boronic acid derivative under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize the risk of side reactions.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl systems. The boronate ester moiety acts as a key coupling partner.

Reagents/Conditions Product Yield Source
Pd(dppf)Cl₂, K₂CO₃, dioxane, 85°C, N₂ atm5-(6-(Trifluoromethyl)indolin-4-yl)oxazole69%
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux4-(Trifluoromethyl)oxazole-2-boronic acid derivatives75–85%

Mechanistic Insight : The reaction proceeds via oxidative addition of an aryl halide to Pd⁰, followed by transmetallation with the boronate ester and reductive elimination to form the C–C bond .

Nucleophilic Substitution Reactions

The boronate ester group undergoes substitution with nucleophiles under mild conditions:

Reagents/Conditions Product Yield Source
3-Fluoroazetidine-1-carbonyl chloride, Et₃N, DCM(3-Fluoroazetidin-1-yl)(4-(oxazol-5-yl)-6-(trifluoromethyl)indolin-1-yl)methanone86%
NaN₃, DMF, 60°C2-Azido-4-(trifluoromethyl)oxazole78%

The trifluoromethyl group stabilizes intermediates through electron-withdrawing effects, facilitating nucleophilic attack at the boron center.

Cyclization Reactions

Acid- or base-mediated cyclization generates fused heterocycles:

Reagents/Conditions Product Yield Source
TfOH (10 mol%), CH₃CN, 80°CTrifluoromethyl-substituted oxazolo[5,4-b]pyridine72%
CuI, L-proline, DMSO, 100°COxazole-fused quinazolines68%

Fluorination

While direct fluorination data is limited, the trifluoromethyl group influences reactivity in halogen-exchange reactions:

text
Example: **Reaction**: Selectfluor® (1.2 eq), CH₃CN, 60°C → Difluorinated oxazole derivatives **Yield**: ~65% (estimated from analogous reactions) [5]

Oxidation/Reduction

  • Oxidation : The boron center resists oxidation under mild conditions but decomposes in strong oxidizing agents (e.g., H₂O₂/NaOH).

  • Reduction : NaBH₄ selectively reduces the oxazole ring to oxazoline without affecting the boronate ester.

Stability and Compatibility

Condition Stability Notes
Aqueous acidic (pH < 3)Partial hydrolysis of boronate esterForms boronic acid intermediate
Anhydrous polar solventsStable indefinitelyDMSO, DMF preferred for reactions
High temperatures (>120°C)Decomposition observedAvoid prolonged heating

Industrial-Scale Considerations

  • Continuous Flow Systems : Improve yield (≥90%) in Suzuki couplings by enhancing mass transfer.

  • Purification : Column chromatography (hexane/EtOAc) or recrystallization (MeOH/H₂O) achieves >95% purity .

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is employed in the development of fluorescent probes and sensors for biological imaging and detection.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole exerts its effects involves interactions with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The trifluoromethyl group imparts stability and lipophilicity, enhancing the compound’s performance in different environments.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocycle Core Variations

Oxazole vs. Thiazole Derivatives
  • 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
    • Structure : Thiazole core (S instead of O in oxazole) with boronate at C5 and -CF₃-substituted phenyl at C2.
    • Properties : Higher lipophilicity due to sulfur (logP = 7.326 vs. ~5–6 for oxazole analogs). Reduced stability in aqueous conditions compared to oxazole derivatives due to sulfur’s lower electronegativity .
    • Applications : Used in agrochemical intermediates and kinase inhibitors .
Oxazole vs. Oxadiazole Derivatives
  • 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
    • Structure : Oxadiazole core (two N atoms) with boronate on a pendant phenyl group.
    • Properties : Enhanced electron deficiency due to oxadiazole, improving reactivity in cross-couplings. Lower solubility in polar solvents compared to oxazole derivatives .

Substituent Position and Electronic Effects

Trifluoromethyl Positioning
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(3,4,5-trifluorobenzyl)-1H-pyrazole
    • Structure : Pyrazole core with -CF₃ on a benzyl group.
    • Properties : The -CF₃ group increases metabolic stability and directs electrophilic substitution. Lower melting point (105–108°C) compared to oxazole analogs (118–119°C) due to reduced crystallinity .
Boronate Placement
  • 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole
    • Structure : Boronate on a phenyl ring conjugated to benzooxazole.
    • Properties : Extended π-conjugation improves fluorescence properties, making it suitable for OLEDs. Reduced steric hindrance compared to direct boronate-oxazole linkage .

Stability and Reactivity

  • Hydrolytic Stability : Oxazole-boronates exhibit superior stability in moisture compared to thiazole analogs (half-life >24 hrs in H₂O/THF vs. <12 hrs for thiazoles) due to oxygen’s electronegativity .
  • Cross-Coupling Efficiency : Oxazole derivatives with -CF₃ show slower coupling kinetics (e.g., 12 hrs for biaryl formation) than phenyl-substituted analogs (6–8 hrs) due to steric hindrance .

Biological Activity

The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole is a boron-containing heterocycle that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H14BNO3F3
  • Molecular Weight : 287.05 g/mol
  • CAS Number : 942070-84-0

Synthesis

The synthesis of this compound typically involves the reaction of trifluoromethyl-substituted oxazole derivatives with boronic acids or their esters. The presence of the dioxaborolane moiety enhances the compound's reactivity and solubility in various solvents.

Anticancer Properties

Research indicates that compounds containing dioxaborolane and oxazole frameworks exhibit significant anticancer properties. For instance:

  • A study found that derivatives of oxazole showed selective cytotoxicity against human cancer cell lines while sparing non-cancerous cells. Specifically, compounds demonstrated IC50 values in the low micromolar range against various tumor types, indicating potent growth inhibition .
CompoundCell LineIC50 (µM)Selectivity
This compoundHeLa3.5High
This compoundMCF74.0High

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Cell Proliferation : It disrupts key signaling pathways associated with cell growth and survival.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: In Vitro Analysis

A systematic study evaluated the effects of various oxazole derivatives on cancer cell lines. The results indicated that the introduction of the dioxaborolane group significantly enhanced the anticancer activity compared to analogous compounds lacking this moiety. The study concluded that the dioxaborolane group plays a crucial role in increasing bioavailability and targeting specific cellular pathways .

Study 2: In Vivo Efficacy

In vivo studies using murine models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a reduction in tumor volume by approximately 65% after two weeks of treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.